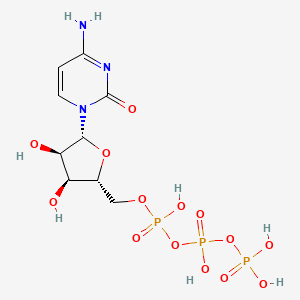![molecular formula C₁₂H₁₁ClO B1142566 2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one CAS No. 854726-05-9](/img/structure/B1142566.png)
2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one, also known as 2-chloro-5,6-dihydro-1,1'-biphenyl-3-one, is an organic compound that is used in a variety of laboratory experiments and scientific research. It is a colorless solid that is soluble in organic solvents, such as ethanol and acetone, and has a melting point of around 200°C. This compound has been studied extensively in recent years due to its potential applications in a wide range of scientific fields.
Applications De Recherche Scientifique
2-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one has a variety of scientific research applications. It has been used to study the properties of polymers, as well as to study the effects of various catalysts on the synthesis of polymers. It has also been used as a reagent in the synthesis of a variety of organic compounds. Additionally, it has been used in the synthesis of a variety of pharmaceuticals, including antibiotics and anti-cancer drugs.
Mécanisme D'action
The mechanism of action of 2-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of polymers, as well as other organic compounds. Additionally, it is thought that the compound may act as a proton donor, which would allow it to react with other molecules in order to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one are not fully understood. However, it is believed that the compound may have some effects on the body, as it has been used in the synthesis of a variety of pharmaceuticals. Additionally, it is thought that the compound may have some effects on the nervous system, as it has been used in the synthesis of some anti-anxiety medications.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using this compound is that it is relatively inexpensive and easy to obtain. Additionally, the compound is relatively stable and can be used in a variety of different experiments. However, one of the main limitations of using this compound is that it is highly toxic and should be handled with care.
Orientations Futures
There are a number of potential future directions for research involving 2-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one. One potential area of research is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of the compound in the synthesis of pharmaceuticals. Additionally, further research could be conducted to explore the potential uses of the compound in the synthesis of polymers. Finally, further research could be conducted to explore the potential uses of the compound in the synthesis of other organic compounds.
Méthodes De Synthèse
2-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one can be synthesized using a variety of methods. One method involves the reaction of 2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one-dihydro-[1,1'-biphenyl]-3-one with sodium hydroxide. This reaction produces an intermediate product, which can then be converted to the desired compound through a series of steps. Other methods of synthesis include the reaction of 2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one-dihydro-[1,1'-biphenyl]-3-one with bromine, the reaction of 2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one-dihydro-[1,1'-biphenyl]-3-one with zinc chloride, and the reaction of 2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one-dihydro-[1,1'-biphenyl]-3-one with hydrochloric acid.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-2,6-8H,3-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLHJCDLKMQHHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-2-cyclohexen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid](/img/structure/B1142493.png)
